Tandutinib acts as an ATP-competitive and reversible inhibitor, binding to the ATP-binding pocket of its target tyrosine kinases to prevent phosphorylation and subsequent activation of downstream signaling cascades [1].
The diagram below illustrates the core signaling pathways disrupted by this compound.
Core Signaling Pathways Inhibited by this compound
The mechanisms described are supported by robust experimental data from both cellular and animal models.
Key methodologies for evaluating this compound's effects in cells are detailed below.
| Assay Type | Key Protocol Details | Measured Outcomes |
|---|---|---|
| Kinase Assay / Receptor Autophosphorylation | Cell-based ELISA; serum-starved CHO cells expressing target RTKs are pre-treated with this compound, stimulated with ligand (e.g., PDGF-BB), lysed, and captured via antibody [2]. | Phosphotyrosine levels indicate direct inhibition of receptor autophosphorylation [3] [2]. |
| Cell Proliferation & Viability | Cells treated with this compound (0.004-30 µM) for 3-7 days; viable cells counted by Trypan blue exclusion [2]. | IC50 values for growth inhibition; preferential cytotoxicity in FLT3-ITD or c-Kit dependent lines [4] [5] [2]. |
| Apoptosis Assay | This compound-treated cells stained with Annexin V-FITC and propidium iodide, analyzed by flow cytometry [2]. | Percentage of apoptotic cells; increased Caspase 3/7 activity and Bax/Bcl-2 ratio [5] [2]. |
| Colony Formation Assay | Cells treated with this compound (e.g., 25 µM) for 48 hours, then grown in drug-free medium for ~10 days, stained with Crystal Violet [5]. | Significant reduction in number and size of colonies, indicating long-term loss of proliferative capacity [5]. |
In animal models, intraperitoneal administration or oral gavage of this compound (40-180 mg/kg, twice daily) significantly suppressed the growth of tumor xenografts derived from colon cancer and FLT3-ITD-positive leukemia cell lines [5] [2]. Analyses of harvested tumors showed:
This compound has been evaluated in several early-phase clinical trials, primarily for acute myeloid leukemia (AML) and glioblastoma [4] [3] [6]. Its development appears to have been discontinued for AML following negative later-phase trials [4].
The principal dose-limiting toxicity observed in a phase I study for AML was reversible generalized muscular weakness and fatigue [4] [3]. Some patients receiving this compound in combination with bevacizumab developed facial, neck, and proximal limb weakness, with electrophysiological studies (repetitive nerve stimulation) showing a decremental response, consistent with a toxic effect on the neuromuscular junction [4]. The exact mechanism for this unique toxicity is not fully known but may involve off-target inhibition of muscarinic or nicotinic acetylcholine receptors [4] [3].
Tandutinib (also known as MLN518 or CT-53518) is a small molecule inhibitor with the chemical formula C31H42N6O4 and a molecular weight of 562.703 g/mol [1]. Its IUPAC name is 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide [1].
The compound features a quinazoline core, which is a privileged structure in kinase inhibitor design for its ability to fit into the ATP-binding pocket of kinase enzymes [2] [3] [4]. Key structural features and their roles are outlined in the table below.
| Structural Feature | Description & Role |
|---|---|
| Quinazoline Core | Serves as the ATP-mimetic scaffold; binds to the hinge region of the kinase domain [3] [4]. |
| 4-Anilino Substituent | The N-phenylpiperazine-1-carboxamide group extends into hydrophobic back pocket, contributing to potency and selectivity [3]. |
| C-6 Methoxy Group | A substituent on the quinazoline core that influences electron distribution and molecular packing [2]. |
| C-7 Alkoxy Chain | A 3-(piperidin-1-yl)propoxy linker enhances solubility and provides a handle for optimizing pharmacokinetic properties [2] [1]. |
This compound has a calculated logP of 4.52, indicating good membrane permeability, and a water solubility of 0.0753 mg/mL [1]. Its structure follows typical optimizations for quinazoline-based kinase inhibitors, where substitutions at the C-6 and C-7 positions are leveraged to fine-tune drug-like properties, particularly oral bioavailability [2].
This compound is a potent, ATP-competitive inhibitor of Class III Receptor Tyrosine Kinases (RTKs) [5] [1]. It primarily targets FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) [1].
The primary mechanism involves binding to the intracellular kinase domain of these receptors, inhibiting their autophosphorylation, and consequently shutting down downstream pro-survival and proliferative signaling cascades [5] [6]. A key pathway impacted is the PI3K/Akt/mTOR axis, which is critically involved in cell growth, metabolism, and resistance to apoptosis [5].
The following diagram illustrates the signaling pathway inhibition by this compound.
Diagram 1: this compound inhibits Class III RTKs and downstream PI3K/Akt/mTOR signaling, leading to reduced proliferation and increased apoptosis [5] [6].
The following table summarizes the key enzymatic and cellular activities of this compound.
| Parameter / Assay | Result / Value | Experimental Context |
|---|---|---|
| Primary Kinase Targets (IC₅₀) | FLT3, c-Kit, PDGFR | Selective against Class III RTKs; activity against a wide range of other kinases is minimal [5] [1]. |
| In Vitro Anti-Proliferation | IC₅₀ ~25-50 µM | HCT116, HT-29, SW480 colon cancer cell lines; hexosaminidase assay [5]. |
| In Vivo Efficacy | Significant tumor growth suppression | HCT116 xenograft model in mice; intraperitoneal administration [5]. |
| Apoptosis Induction | Increased caspase-3/7 activity, ↑ Bax/Bcl-2 ratio | HCT116 cells; Apo-one Homogeneous Caspase-3/7 Assay kit [5]. |
| Anti-Angiogenic Effect | Reduced CD31+ blood vessels, ↓ VEGF expression | HCT116 xenograft tumor tissues; immunohistochemistry [5]. |
For researchers seeking to replicate or adapt key experiments, here are the methodologies from foundational studies.
The workflow for these key experiments is summarized below.
Diagram 2: A consolidated workflow for key in vitro and in vivo experiments to evaluate this compound's efficacy [5].
While initially developed for Acute Myelogenous Leukemia (AML) [1], research has uncovered potential in solid tumors and explored methods to overcome delivery challenges.
proTan). These AMD3100-modified PLGA nanoparticles showed optimized size and significantly improved intracranial drug delivery and treatment efficacy in a GBM mouse model [8].This compound represents a classic example of a rationally designed quinazoline-based kinase inhibitor. Its well-defined structure-activity relationship, clear mechanism of action against the PI3K/Akt/mTOR pathway, and robust experimental validation make it a valuable tool compound and a testament to targeted cancer therapy development. Ongoing research into new formulations, such as nanoparticle-based delivery systems, continues to explore its full therapeutic potential, particularly for hard-to-treat cancers.
The table below summarizes the design and results from a key preclinical study that investigated this compound in a rat glioma xenograft model [1].
| Aspect | Details |
|---|---|
| Study Model | C6 rat glioma cells implanted in mice [1] |
| Treatment | MLN0518 (this compound); 10-day treatment period [1] |
| Key Efficacy Findings | • Tumor Growth: Significantly increased tumor doubling time in treated group [1]. • Tumor Vasculature: Significant reduction in perfused vessel area and alpha-SMA positive vessels (indicating vessel maturation) [1]. • Tumor Hypoxia: Significant increase in hypoxic area within treated tumors [1]. | | Imaging & Biomarkers | • DCE-MRI: Showed anti-vascular effects after 3 days of treatment [1]. • No Significant Change: Found in vessel calibre, fractional blood volume, or intrinsic susceptibility (R2*) with treatment [1]. |
Here are the methodologies for the key experiments from the identified study.
1. In Vivo Xenograft Study [1]
2. Mechanism of Action & Signaling Pathways While the primary xenograft study focused on vascular effects, other preclinical research in different cancer types sheds light on this compound's core mechanism of action, which is relevant to its investigation in glioblastoma [2] [3] [4].
The following diagram illustrates this core signaling mechanism:
This compound inhibits key receptor tyrosine kinases, blocking downstream pro-tumor signaling.
The preclinical data suggests this compound had a rational biological basis for testing in glioblastoma:
The table below summarizes the key quantitative ADME data and properties of this compound identified from the search results.
| Parameter | Findings/Value | Context (Model/Subjects) |
|---|---|---|
| Administration & Absorption | Oral administration; slow absorption & elimination [1]. | Human patients (AML/MDS) |
| Fasting state required (no food 2 hrs before/after dose) to ensure bioavailability [1]. | Human patients (AML/MDS) | |
| Dosing | Maximum Tolerated Dose (MTD): 525 mg twice daily [1]. | Human patients (Phase 1 trial) |
| Dose-Limiting Toxicity (DLT): Generalized muscular weakness & fatigue (reversible) at 525 mg & 700 mg twice daily [1]. | Human patients (Phase 1 trial) | |
| Metabolism | Primary Pathways: O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction [2]. | In vitro (rat liver microsomes) & in vivo (rat) |
| Bioactivation: Piperazine & piperidine rings metabolized to reactive iminium intermediates [2]. | In vitro (rat liver microsomes with KCN) | |
| Conjugation: Glucuronide and sulfate conjugation observed [2]. | In vitro (rat hepatocytes) & in vivo (rat) | |
| Excretion | Predicted via biliary excretion based on preclinical data [1]. | Rats, dogs, monkeys |
| Key Metabolites | 5 in vitro phase I, 1 in vitro phase II, 5 reactive intermediates, 6 in vivo phase I, 1 in vivo phase II metabolites characterized [2]. | Various models |
For researchers aiming to replicate or build upon existing this compound ADME studies, here are the detailed methodologies cited in the literature.
This method is used to determine the rate of parent drug disappearance and identify phase I metabolites [3] [2].
This protocol assesses the potential for metabolic bioactivation [2].
This method provides a comprehensive view of metabolism and excretion in a live animal model [2].
The following diagram illustrates the primary metabolic pathways and bioactivation process of this compound, as characterized in the identified studies.
> Summary of this compound's metabolic fate, showing Phase I/II pathways and bioactivation to reactive intermediates.
Tandutinib exerts its effects by directly inhibiting the activation of receptor tyrosine kinases like PDGFR-β. The following diagram illustrates the core signaling pathway and how this compound disrupts it.
This compound inhibits PDGFR-β activation, blocking downstream PI3K/Akt/mTOR signaling [1].
This inhibition of the PDGFR-β / PI3K/Akt/mTOR pathway leads to several critical anti-cancer effects, supported by experimental data summarized below.
| Experimental Model | Key Measured Outcome | Quantitative Result / Observation |
|---|---|---|
| In Vitro (Colon Cancer Cells) | Inhibition of Cell Proliferation | Significant reduction in proliferation of HCT116, HT-29, and SW480 cell lines [1]. |
| Inhibition of Colony Formation | Reduced colony formation ability in cancer cell lines after treatment [1]. | |
| Induction of Apoptosis | Increased caspase-3/7 activity and elevated Bax/Bcl-2 ratio [1]. | |
| Downregulation of Cancer-Promoting Genes | Reduced expression of VEGF, COX-2, and Interleukin-8 (IL-8) [1]. | |
| In Vivo (Colon Cancer Xenografts) | Tumor Growth Suppression | Significant suppression of tumor growth in mouse models [1]. |
| Inhibition of Angiogenesis | Reduction of CD31-positive blood vessels within tumors [1]. | |
| Pathway Inhibition in Tumor Tissue | Confirmed inhibition of Akt, mTOR, and p70S6K phosphorylation in xenograft tissues [1]. |
For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.
Tandutinib acts as a potent antagonist of specific tyrosine kinases involved in cell proliferation and survival.
The following diagram illustrates the signaling pathway affected by this compound:
This compound inhibits both mutant and wild-type FLT3, blocking downstream survival signals.
A pivotal phase I dose-escalation study of this compound as a single agent involved 40 patients with relapsed/refractory AML or high-risk MDS [2] [6].
Dosage and Dose-Limiting Toxicity (DLT):
Pharmacokinetics:
Antileukemic Activity:
A phase 1/2 study investigated this compound in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in patients with newly diagnosed AML [7].
| Parameter | Details & Findings |
|---|---|
| Dosing Schedule | Initial continuous dosing caused GI intolerance. An amended schedule (days 1–14 per cycle) was better tolerated [7]. |
| Common Adverse Events (AEs) | Diarrhea, nausea, and vomiting. One case of reversible, non-dose limiting muscular weakness was reported [7]. |
| Efficacy (Cohorts 1 & 2) | 11 out of 15 patients (73%) achieved a Complete Remission (CR) [7]. |
| Conclusion | This compound at 200 mg and 500 mg twice daily on a intermittent schedule was tolerable in combination with chemotherapy [7]. |
Research extended beyond hematological malignancies. A study in colon cancer models revealed that this compound inhibits the Akt/mTOR/p70S6K signaling pathway, leading to:
Despite promising early results, this compound's clinical development in AML did not progress to later phases. It is categorized as a first-generation FLT3 inhibitor and its development was ultimately discontinued [8] [9]. This is a common fate for early drug candidates, as more potent and selective inhibitors (like midostaurin and gilteritinib) were developed and successfully reached the clinic [10] [9].
This compound (MLN518 or CT 53518) is an orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases with significant clinical importance for the treatment of acute myeloid leukemia (AML). As a multi-targeted therapeutic agent, this compound selectively inhibits the autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit receptor tyrosine kinases, thereby disrupting critical signaling pathways that drive malignant cell proliferation and survival in hematological malignancies. [1] [2] [3] The compound has received fast-track status from the United States Food and Drug Administration (FDA) for AML treatment and has demonstrated promising anti-leukemic activity particularly when co-administered with conventional chemotherapeutic agents such as daunorubicin and cytarabine. [1]
The preclinical assessment of this compound's metabolic characteristics represents a critical component in understanding its pharmacokinetic behavior and potential in vivo performance. This document provides detailed application notes and protocols for the reliable quantification of this compound in human liver microsomes (HLMs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The established methodology enables robust evaluation of metabolic stability parameters, including intrinsic clearance (CLint) and in vitro half-life (t1/2), which serve as key indicators for predicting hepatic extraction ratio and oral bioavailability. [1] [4] According to literature assessments, the protocol outlined herein represents the first fully validated LC-MS/MS method specifically developed for this compound quantification in HLMs matrix, addressing a significant gap in the analytical toolbox for preclinical development of this promising therapeutic agent. [1] [4] [5]
Table 1: Optimized LC-MS/MS parameters for this compound quantification
| Parameter | Specification | Description/Notes |
|---|---|---|
| Chromatographic Conditions | ||
| Mobile Phase | 40% ACN : 60% 10 mM ammonium formate in H₂O | pH adjusted to 3.5 with formic acid [1] |
| Flow Rate | 0.4 mL/min | Isocratic elution [1] |
| Injection Volume | 2 μL | [1] |
| Column Temperature | Ambient | [1] |
| Run Time | 2.0 minutes | [1] |
| Mass Spectrometric Conditions | ||
| Ionization Source | Electrospray ionization (ESI) | Positive mode [1] |
| Capillary Voltage | 4000 V | [1] |
| Source Temperature | 350°C | [1] |
| Nitrogen Gas Flow | 11 L/min | Desolvation gas [1] |
| Nebulizer Pressure | 55 psi | [1] |
| MRM Transitions | ||
| This compound | 563 → 126 | Fragmentor voltage: 140 V; Collision energy: 20 eV [1] |
| Entrectinib (IS) | 561 → 302 | Fragmentor voltage: 135 V; Collision energy: 15 eV [1] |
| Entrectinib (IS) | 561 → 284 | Qualifier transition [1] |
The methodology employs isocratic elution with a reversed-phase C8 stationary phase, providing excellent resolution of this compound and the internal standard (entrectinib) with a total run time of only 2.0 minutes per sample, making it suitable for high-throughput applications. The multiple reaction monitoring (MRM) mode enhances analytical specificity by monitoring predefined fragmentations of precursor to product ions, effectively eliminating potential interference from the biological matrix. [1]
Table 2: Calibration standards and quality control samples preparation
| Sample Type | Concentration Range | Preparation Method | Acceptance Criteria |
|---|---|---|---|
| Calibration Standards | 5-500 ng/mL | Serial dilution of stock in HLMs matrix | R² ≥ 0.9999 [1] |
| LLOQ | 5 ng/mL | Lowest standard | Accuracy ±20%, Precision ≤20% [1] |
| Quality Control (QC) | Low: 15 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |
| Quality Control (QC) | Medium: 250 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |
| Quality Control (QC) | High: 400 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |
The protein precipitation approach described provides a rapid and efficient sample clean-up with consistent recovery rates. The use of stable isotope-labeled or structural analog internal standard (entrectinib) corrects for potential variability in sample preparation and ionization efficiency, ensuring reliable quantification across the validated concentration range. [1]
The LC-MS/MS method for this compound quantification has been comprehensively validated according to accepted guidelines for bioanalytical methods. The validation parameters demonstrate that the method is fit-for-purpose in supporting metabolic stability assessments.
Table 3: Method validation parameters for this compound quantification in HLMs
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-500 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥0.9999 | ≥0.99 [1] |
| Limit of Quantification (LLOQ) | 3.8 ng/mL | Signal-to-noise ratio ≥10 [1] |
| Intraday Precision (RSD%) | ≤10.5% | ≤15% [1] |
| Intraday Accuracy (%) | 94.5-105.5% | 85-115% [1] |
| Interday Precision (RSD%) | ≤10.5% | ≤15% [1] |
| Interday Accuracy (%) | 94.5-105.5% | 85-115% [1] |
| Recovery | High and consistent | Not specified in search results |
| Matrix Effect | Minimal | Not specified in search results |
| Carryover | Negligible | ≤20% of LLOQ [1] |
The validation results confirm that the method exhibits excellent sensitivity with a limit of quantification of 3.8 ng/mL, more than adequate for monitoring this compound depletion in metabolic stability studies. The precision and accuracy values, both intraday and interday, were well within acceptable limits, demonstrating the method's reliability for reproducible quantification. The linearity across the 5-500 ng/mL range with a correlation coefficient (r²) ≥0.9999 ensures accurate quantification over the anticipated concentration range in microsomal incubations. [1]
The following diagram illustrates the complete workflow for assessing this compound metabolic stability, from in silico prediction to experimental verification:
Incubation mixture preparation:
Reaction initiation:
Time course sampling:
Control incubations:
Percent remaining calculation: Plot ln(% parent remaining) versus time, where % remaining = (peak area ratio at time t / peak area ratio at time 0) × 100
In vitro half-life (t₁/₂): Calculated from the slope (k) of the linear regression: t₁/₂ = 0.693 / k
Intrinsic clearance (CLint): CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount) [1]
Application of the established LC-MS/MS method to assess this compound metabolic stability yielded the following key parameters:
These results indicate that this compound exhibits moderate hepatic extraction, suggesting a potentially favorable oral bioavailability profile compared to other tyrosine kinase inhibitors that typically undergo rapid hepatic metabolism. The moderate extraction ratio further implies that this compound administered to patients would not be subject to rapid excretion or dose accumulation within the body, supporting its continued development as an oral therapeutic agent. [1]
Table 4: Troubleshooting guide for common issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low sensitivity | ESI source contamination | Clean ion source and sample introduction components |
| Suboptimal MRM transitions | Re-optimize collision energy and fragmentor voltage | |
| Poor chromatography | Column degradation | Replace chromatographic column |
| Mobile phase pH drift | Freshly prepare mobile phase additives | |
| High background | Matrix effects | Ensure complete protein precipitation |
| Contaminated solvents | Use fresh HPLC-grade solvents | |
| Inconsistent results | Variable incubation conditions | Standardize incubation temperature and timing |
| Microsomal activity variability | Use fresh aliquots of HLMs, avoid repeated freeze-thaw |
The current methodology can be adapted for the quantification of this compound in other biological matrices such as plasma, tissue homogenates, or urine with appropriate validation. For plasma samples, additional clean-up steps beyond protein precipitation may be necessary to address increased matrix complexity. The method can also be extended to metabolite identification studies by incorporating full-scan data-dependent acquisition techniques, facilitating a comprehensive understanding of this compound's metabolic fate. [6] [7]
The established LC-MS/MS method provides a robust, sensitive, and efficient approach for the quantification of this compound in human liver microsomes, enabling reliable assessment of its metabolic stability. The method validation confirms excellent linearity, precision, and accuracy across the concentration range of 5-500 ng/mL, with a rapid analysis time of 2.0 minutes per sample that supports high-throughput applications. Application of this methodology has demonstrated that this compound exhibits moderate metabolic stability with an intrinsic clearance of 22.03 μL/min/mg and an in vitro half-life of 29.0 minutes, suggesting a favorable pharmacokinetic profile for further development. This comprehensive protocol provides researchers with a detailed framework for implementing this compound quantification in metabolic studies, contributing to the continued advancement of this promising therapeutic agent through the drug development pipeline.
Table 1: Efficacy Outcomes (N=41 patients) [1]
| Outcome Measure | Result |
|---|---|
| Primary Endpoint: PFS at 6 Months (PFS6) | 23% |
| Median Progression-Free Survival (PFS) | 4.1 months |
| Median Overall Survival (OS) | 11 months |
| Best Radiographic Response (in 37 evaluable patients) | |
| - Partial Response | 24% (9 patients) |
Table 2: Common Grade ≥3 Treatment-Related Toxicities (N=41 patients) [1]
| Toxicity | Incidence |
|---|---|
| Hypertension | 17.1% |
| Muscle Weakness | 17.1% |
| Lymphopenia | 14.6% |
| Hypophosphatemia | 9.8% |
The combination of tandutinib and bevacizumab was developed to achieve dual inhibition of tumor vasculature, a critical component for glioblastoma growth and survival [2].
The signaling pathways targeted by this combination are illustrated below:
The Phase II trial (NCT00667394) concluded that the combination of this compound and bevacizumab, while demonstrating anti-tumor activity, was not superior to historical data for bevacizumab monotherapy and was associated with greater toxicity [1]. The efficacy, as measured by PFS6 (23%) and median PFS (4.1 months), was comparable to bevacizumab alone, but the addition of this compound introduced significant adverse effects, notably muscle weakness related to neuromuscular junction pathology [1]. This suggests that while the biological rationale for dual inhibition is sound, this specific combination does not offer a therapeutic advantage over bevacizumab monotherapy for recurrent glioblastoma.
This protocol outlines the dosing schedule, patient monitoring, and efficacy assessment methods used in the referenced Phase II trial [1] [2].
The treatment workflow, including key assessments, is detailed below:
Radiographic Response Assessment:
Pharmacodynamic and Biomarker Assessment (Protocol-Specific):
Toxicity Monitoring and Management:
While this specific combination did not prove superior to bevacizumab alone, the investigation provides valuable insights for future research:
This compound is an orally bioavailable small-molecule inhibitor targeting type III receptor tyrosine kinases, including platelet-derived growth factor receptor-β (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit [1] [2]. Its development has focused on acute myeloid leukemia (AML) and glioblastoma.
| Trial Feature | Acute Myeloid Leukemia (AML) | Recurrent Glioblastoma |
|---|---|---|
| Recommended Phase II Dose | 525 mg twice daily (monotherapy) [3] | 600 mg twice daily [1] [4] |
| Dose-Limiting Toxicity (DLT) | Reversible generalized muscular weakness [3] | Reversible generalized muscular weakness [1] |
| Key Efficacy Findings | Antileukemic activity in FLT3-ITD mutant AML [3] [5] | Trial closed for lack of efficacy at interim analysis [1] |
| Central Nervous System Penetration | Information not specific to AML | Excellent; mean tumor-to-plasma ratio of 13.1 ± 8.9 [1] [4] |
| Parameter | Findings |
|---|---|
| Administration | Oral [3] |
| Elimination Half-Life | ~6.4 days [4] |
| Time to Steady-State | >1 week of dosing [3] |
| Food Effect | Decreased oral bioavailability; dosing recommended 2 hours before or after meals [3] |
| Evidence of Target Engagement | Inhibition of FLT3 phosphorylation in circulating leukemic blasts (AML) [3] |
| Metabolism & Excretion | Not subject to extensive metabolism; likely eliminated by biliary excretion without significant biotransformation [4] [3] |
This protocol details the measurement of this compound concentrations in brain tumor tissue and plasma [4].
This protocol confirms target inhibition in patients with AML [3].
This compound acts as a potent ATP-competitive antagonist of specific type III receptor tyrosine kinases. The following diagram illustrates its primary mechanism of action and the key signaling pathways it disrupts.
This mechanism is supported by pre-clinical models. In colon cancer cell lines and xenografts, this compound treatment inhibited phosphorylation of c-Kit, Akt, and mTOR, leading to suppressed proliferation, induced apoptosis, and reduced expression of pro-angiogenic factors like VEGF and COX-2 [6] [7].
The table below summarizes the key findings on this compound's activity from the available research.
| Cancer Model/Cellular Process | Observed Effect of this compound | Key Findings & Potential IC50 Context |
|---|---|---|
| Acute Myelogenous Leukemia (AML) | Inhibition of FLT3-ITD phosphorylation and induction of apoptosis [1] | A phase 1 trial demonstrated clinical antileukemic activity; precise in vitro IC50 in cell proliferation not provided [1]. |
| Colon Cancer | Inhibition of cell proliferation and colony formation [2] [3] | Significantly inhibited growth of HCT116, HT-29, and SW480 cell lines; specific IC50 values for proliferation not stated [2]. |
| Multidrug Resistance (MRP7/ABCC10) | Reversal of resistance to paclitaxel and vincristine [4] | Chemosensitization achieved at non-toxic this compound concentrations (5, 10, 20 µM); IC50 for its own cytotoxicity in HEK293 cells not provided [4]. |
| Akt/mTOR Signaling Pathway | Inhibition of phosphorylation of c-Kit, Akt, mTOR, and p70S6 Kinase [2] [3] | Mechanism confirmed in colon cancer cell lines and xenograft tissues; IC50 for pathway inhibition not specified [2]. |
While the exact protocol for this compound is not detailed, the following general methodology for MTT cytotoxicity assays is adapted from the search results [2] [4]. You can adapt this protocol using this compound as the test compound.
1. Cell Line Selection and Culture:
2. Drug Preparation and Treatment:
3. Cell Plating and Drug Incubation:
4. MTT Assay and Data Analysis:
The following diagram illustrates the primary signaling pathways that this compound inhibits, based on the research findings. This mechanism underlies its anti-proliferative effects in various cancers.
The efficacy of this compound in reversing MRP7-mediated multidrug resistance (MDR) is demonstrated through cytotoxicity and drug accumulation studies.
Table 1: Reversal of MRP7-mediated Resistance by this compound This table summarizes the degree to which this compound reversed resistance to specific chemotherapeutic agents in MRP7-transfected HEK293 cells. The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ when combined with this compound [1] [2].
| MRP7 Substrate | This compound Concentration (μM) | Reversal Fold |
|---|---|---|
| Paclitaxel | 5 | 7.2 |
| 10 | 12.5 | |
| 20 | 17.8 | |
| Vincristine | 3 | 4.5 |
Table 2: Effect of this compound on Paclitaxel Accumulation and Efflux
This table shows data from radiolabeled assays measuring how this compound affects the intracellular concentration and export of [³H]-paclitaxel in HEK-MRP7 cells [1] [3] [2].
| Assay Type | This compound Concentration (μM) | Effect on HEK-MRP7 Cells |
|---|---|---|
| Accumulation | 20 | Increased intracellular [³H]-paclitaxel |
| Efflux | 20 | Inhibited export of [³H]-paclitaxel |
The following protocols are adapted from the key study by Deng et al. (2013) to provide a reproducible methodology for investigating MRP7-mediated MDR reversal [1] [2].
This protocol is used to determine the sensitivity of cells to anticancer drugs and the reversal effects of this compound [1] [2].
This protocol measures the intracellular buildup of a radiolabeled MRP7 substrate [1] [2].
[³H]-paclitaxel for a set period (e.g., 2 hours) at 37°C.This protocol measures the export of a drug from pre-loaded cells [1] [3] [2].
[³H]-paclitaxel for 2 hours at 37°C.The following diagram illustrates the proposed mechanism of this compound and the experimental workflow for validating its effect.
This compound is believed to act as a direct inhibitor of the MRP7 transporter. It binds to MRP7 and blocks its ATP-dependent efflux function, preventing the pump from removing substrate drugs from the cancer cell [1] [3] [2]. This is supported by the observation that this compound does not significantly alter MRP7 protein expression levels, indicating a functional rather than regulatory inhibition [1] [2].
Abcc10−/− mouse models have shown increased sensitivity to paclitaxel and docetaxel, confirming its role as a relevant clinical target [5].
For clinical PK studies of this compound in adults, the following sampling schedule is recommended to characterize its profile adequately [1] [2].
Table 1: Blood Sampling Schedule for this compound PK Studies
| Study Phase | Cycle & Day | Relative Dosing Time | Sample Purpose |
|---|---|---|---|
| Single-Dose PK | Cycle 1, Day 1 | Pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose | Characterize ( C_{max} ), ( T_{max} ), and terminal elimination half-life [2]. |
| Trough Concentration (( C_{trough} )) Monitoring | Cycle 1, Day 8 | Pre-dose | Steady-state verification [2]. |
| Cycle 1, Day 15 | Pre-dose | Steady-state monitoring [2]. | |
| Cycle 1, Day 21 | Pre-dose | Steady-state monitoring [2]. | |
| Cycle 2, Day 1 | Pre-dose | Steady-state monitoring [2]. |
This section details the procedural steps from patient preparation to bioanalysis.
The concentration of this compound in plasma should be determined using a validated reversed-phase High-Performance Liquid Chromatography with tandem mass spectrometric detection (LC-MS/MS) method [2].
This compound's PK profile from clinical studies informs the rationale for the sampling design.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Observation | Clinical Implication |
|---|---|---|
| Absorption & Half-Life | Slow elimination; achievement of steady-state plasma concentrations requires more than 1 week of continuous twice-daily dosing [1]. | Justifies the multi-day ( C_{trough} ) monitoring schedule to ensure steady-state is achieved and maintained. |
| Average ( C_{trough} ) at MTD | At the maximum tolerated dose (MTD) of 525 mg twice daily, the average steady-state minimum concentration was approximately 300 ng/mL [2]. | Provides a target concentration for efficacy, as this level exceeded the IC50 for FLT3 inhibition in preclinical models. |
| Intratumoral Penetration | In a glioblastoma study, the mean ratio of this compound concentration in brain tumor tissue to plasma was 13.1 ± 8.9 after 500 mg twice daily dosing [2]. | Indicates excellent penetration into target tissues, which is crucial for antitumor activity. |
The experimental workflow for the entire PK study, from design to data output, is summarized below.
This application note provides a detailed and practical protocol for designing a this compound pharmacokinetic study. Adherence to the specified blood sampling times, sample processing conditions, and LC-MS/MS bioanalysis is crucial for generating reliable data that accurately characterizes the drug's pharmacokinetic profile. This information is essential for establishing exposure-response relationships and guiding future clinical development.
Tandutinib (MLN518/CT53518) is an orally bioavailable quinazoline-based inhibitor that targets type III receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit. In glioblastoma (GBM), PDGFR signaling is implicated in gliomagenesis and represents the predominant driver of the proneural molecular subtype. PDGFR-β is expressed on >90% of endothelial cells in glioblastoma specimens, making it a compelling therapeutic target for this aggressive brain tumor [1].
The blood-brain barrier (BBB) presents a significant challenge for drug delivery to brain tumors, with insufficient central nervous system (CNS) penetration frequently cited as a primary cause of trial failures in neuro-oncology. Phase 0 trials and window-of-opportunity studies have emerged as valuable approaches to expeditiously identify potentially efficacious drugs by obtaining early pharmacokinetic (PK) and pharmacodynamic (PD) data before committing to larger, more expensive late-stage trials [2]. These approaches are particularly relevant for GBM, where the average duration from phase II to completion of phase III trials stands at 7.2 years, with over 91% of phase III trials proving unsuccessful [2].
The recommended dosing regimen for this compound in surgical pharmacokinetic studies is 500 mg administered orally twice daily for 7 days prior to surgical resection. The surgical procedure should be performed at least 6 hours after taking the last dose of this compound to ensure adequate drug distribution and measurement of trough concentrations. This duration allows the drug to reach steady-state concentrations in plasma and potentially in tumor tissue [1].
Table 1: Key Timing Parameters for this compound Dosing and Sample Collection
| Parameter | Specification | Rationale |
|---|---|---|
| Dose | 500 mg twice daily | Provides therapeutic exposure while minimizing toxicity |
| Duration | 7 days | Allows drug to reach steady-state concentrations |
| Last dose to surgery interval | ≥6 hours | Measures trough concentrations while ensuring detectable levels |
| Plasma sampling | Pre- and post-surgery | Enables calculation of average plasma concentration during resection |
Tumor Tissue Collection:
Blood Sample Collection:
Tissue Homogenization:
Protein Precipitation:
The concentration of this compound in plasma samples and tumor homogenates is determined by reversed-phase high performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). The analytical method should be validated according to current regulatory recommendations [1].
Table 2: LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography | Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8-μm particles) | Maintains peak shape and separation |
| Mobile Phase A | 0.1% Formic acid in water | Provides optimal ionization |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Gradient elution |
| Gradient Program | 5-95% B over 3-5 minutes | Adequate retention and separation |
| Flow Rate | 0.3-0.5 mL/min | Balances sensitivity and analysis time |
| Ionization Mode | Positive electrospray ionization (ESI+) | Optimal for this compound detection |
| MRM Transition | 494.2→336.1 (quantifier) 494.2→174.1 (qualifier) | Parent→product ion transitions |
| Retention Time | ~2.5-3.5 minutes | Compound-specific |
The analytical method should demonstrate:
The concentration of this compound in tumor tissue (expressed as ng/g tissue weight) is calculated by multiplying the assayed drug concentration in the homogenate by the dilution factor for the volume of water added to prepare the homogenate, assuming a density of 1.0 g/mL for tumor tissue [1].
The brain tumor-to-plasma concentration ratio (B/P) is a critical parameter for evaluating CNS penetration. Calculate this ratio using the following formula:
B/P Ratio = [this compound] in brain tumor tissue (ng/g) / Average [this compound] in plasma during surgical procedure (ng/mL)
The target B/P ratio of ≥0.33 is based on the concentration of this compound required to inhibit PDGFR phosphorylation by 50% in vitro (~100 ng/mL) relative to the average steady-state minimum concentration of the drug in plasma for cancer patients treated orally with the 525 mg maximum tolerated dose for continuous twice daily administration (~300 ng/mL) [1].
In a feasibility study of 6 patients with recurrent glioblastoma who received this compound 500 mg twice daily for 7 days before resection, the mean ratio of this compound concentration in brain tumor-to-plasma was 13.1 ± 8.9 in 4 of the 6 patients. This indicates that this compound readily distributes into the brain following oral administration and achieves concentrations within the tumor that exceed the corresponding concentration in plasma [1].
Despite achieving pharmacologically relevant intratumoral concentrations, the phase II study of this compound in recurrent glioblastoma did not achieve its prespecified efficacy endpoints. This highlights the importance of intratumoral drug concentration measurements as they can reveal that lack of efficacy is not necessarily due to poor drug penetration but may involve other resistance mechanisms [1].
Diagram 1: Overall workflow for measuring this compound intratumoral concentrations in surgical specimens, from patient screening to data analysis.
Diagram 2: Bioanalytical workflow for this compound quantification in tumor tissue using LC-MS/MS.
The protocol described herein provides a validated methodology for measuring this compound concentrations in human glioblastoma surgical specimens. The approach demonstrates that This compound achieves pharmacologically relevant concentrations in brain tumor tissue, with tumor-to-plasma ratios exceeding 1:1 in most patients. This methodology serves as a valuable template for evaluating CNS penetration of targeted therapies in neuro-oncology, particularly in the context of phase 0 and window-of-opportunity trials [2] [1].
The application of this protocol has demonstrated that lack of clinical efficacy in glioblastoma trials may not necessarily result from inadequate drug delivery but may involve alternative resistance mechanisms, highlighting the importance of incorporating intratumoral drug concentration measurements in early-phase clinical trials for brain tumors [1].
Tandutinib (MLN0518) is an orally bioavailable inhibitor of type III receptor tyrosine kinases, demonstrating potent activity against platelet-derived growth factor receptor (PDGFR) α/β, Fms-like tyrosine kinase 3 (FLT3), and c-KIT. Its primary anti-tumor effects are mediated through the disruption of tumor angiogenesis and vasculature, making it a promising candidate for cancers dependent on PDGF signaling, such as glioma and renal cell carcinoma. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a critical non-invasive tool for quantifying early vascular responses to this compound, providing valuable pharmacodynamic biomarkers that precede changes in tumor volume. These application notes consolidate evidence from preclinical and clinical studies, indicating that DCE-MRI parameters, particularly the volume transfer constant (Ktrans), serve as sensitive biomarkers for detecting the anti-vascular effects of this compound, often within days of treatment initiation. The following sections provide a detailed protocol for implementing DCE-MRI in therapeutic response assessment for this compound, supported by quantitative data and standardized methodologies essential for preclinical and clinical drug development [1] [2] [3].
This compound exerts its effects by targeting key molecular pathways involved in tumor growth and vascular maintenance:
The following diagram illustrates the core mechanism of action and the subsequent effects measurable by DCE-MRI:
Consistent changes in specific DCE-MRI parameters have been observed following this compound administration across studies. The table below summarizes the key quantitative findings from both preclinical and clinical investigations:
| Parameter | Biological Significance | Preclinical Response (C6 Glioma) | Clinical Response (Glioblastoma) | Time to Detectable Change |
|---|---|---|---|---|
| Ktrans | Volume transfer constant between blood plasma and extravascular extracellular space (EES), reflecting blood flow and permeability. | Significant anti-vascular effects detected [1] [2] [3]. | Not significantly correlated with clinical outcome in phase II [4]. | 3 days in preclinical models [1] [2] [3]. |
| Ve | Volume of EES per unit volume of tissue. | No significant change reported [1]. | Not reported as a key biomarker. | - |
| Perfused Vessel Area | Histological measure of functional vasculature. | Significantly lower after 10 days of treatment [1] [2] [3]. | Not directly measured. | 10 days in preclinical models [1] [2] [3]. |
| Hypoxic Area | Region of low oxygen concentration within the tumor. | Significantly lower after 10 days of treatment [1] [2] [3]. | Not directly measured. | 10 days in preclinical models [1] [2] [3]. |
| αSMA+ Vessels | Vessels with alpha-smooth muscle actin positive coverage, indicating maturity. | Significantly lower after 10 days of treatment [1] [2] [3]. | Not directly measured. | 10 days in preclinical models [1] [2] [3]. |
Table 1: Summary of key DCE-MRI and histological biomarkers in response to this compound treatment.
It is critical to note that while preclinical models showed clear DCE-MRI and vascular changes, the phase II clinical trial in recurrent glioblastoma failed to achieve its primary efficacy endpoints, indicating that single-agent this compound may have limited clinical activity despite evidence of target modulation [4]. This discrepancy underscores the importance of using DCE-MRI biomarkers within a broader efficacy assessment strategy.
This protocol is adapted from the methodology used to demonstrate the anti-vascular effects of this compound in rodent models [1] [2] [3].
This protocol is based on the imaging methods used in the Adult Brain Tumor Consortium (ABTC) phase II trial of this compound for recurrent glioblastoma [4].
A standardized quantitative analysis approach is crucial for reliable results.
The following workflow diagram outlines the key steps from image acquisition to biomarker interpretation:
Tandutinib exhibits predictable pharmacokinetic behavior with a long half-life, leading to slow achievement of steady-state concentrations. Key parameters and derived target concentrations from clinical studies are summarized below.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Note / Source |
|---|---|---|
| Time to Steady-State | >1 week | Required more than one week of continuous twice-daily dosing to reach steady-state [1] |
| Elimination Half-Life | ~6.4 days | Justifies the prolonged time to steady-state [2] |
| Recommended TDM Timepoint | Trough concentration (C~min~) | Measured immediately before the next dose [2] |
Table 2: Efficacy, Toxicity, and Exposure Targets from Clinical Studies
| Context / Target | Plasma Concentration | Clinical Outcome / Note |
|---|---|---|
| In Vitro IC~50~ (Cellular Assays) | ~100-200 ng/mL (~200 nM) [2] | Concentration for 50% inhibition of FLT3, PDGFR-β, and c-Kit kinases [2]. |
| Feasibility Study Target | Tumor/Plasma Ratio ≥ 0.33 [2] | Achieved in glioblastoma patients; mean ratio was 13.1 ± 8.9 [2]. |
| Phase I/II in AML (Combination Therapy) | Median Steady-State C~min~: 195 ng/mL (Range: 52-486 ng/mL) [3] | In combination with cytarabine and daunorubicin [3]. |
| General Toxicity (Muscle Weakness) | Associated with higher doses (525 mg and 700 mg BID) [1] | Principal dose-limiting toxicity (DLT); is reversible [1] [4]. |
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the accurate and sensitive quantification of this compound in biological matrices like human plasma and tissue homogenates [2] [5].
Table 3: Summary of a Validated LC-MS/MS Method for this compound [5]
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS with electrospray ionization (ESI) in positive mode |
| Internal Standard (IS) | Entrectinib (ENC) |
| Linear Range | 5–500 ng/mL (r² ≥ 0.9999) |
| Lower Limit of Quantification (LLOQ) | 3.8 ng/mL |
| Precision & Accuracy | Inter- and intra-day accuracy and precision < 10.5% |
| Sample Preparation | Protein precipitation using acetonitrile |
| Chromatography | C8 column with an isocratic elution of ammonium formate buffer (pH ~3.5) and acetonitrile |
| Metabolic Stability (in HLM) | In vitro t~1/2~: 29.0 min; Intrinsic Clearance: 22.03 µL/min/mg |
The experimental workflow for sample preparation and analysis is standardized, as visualized below.
The primary goal of TDM for this compound is to ensure adequate drug exposure for anticipated efficacy while minimizing the risk of dose-limiting toxicities.
Dosing and Sampling for TDM
Managing Toxicity Based on Exposure The most prominent dose-limiting toxicity is generalized, reversible muscle weakness [1] [4]. Clinical management strategies from trials included:
The case for TDM is built on several factors, illustrated in the following pathway and rationale diagram.
Key Rationale for TDM:
This compound plasma concentration monitoring at steady-state is a technically feasible and pharmacologically rational strategy. Implementing TDM using the outlined LC-MS/MS method and pharmacokinetic targets can help optimize its developmental therapy by maximizing potential antitumor efficacy while managing the risk of significant adverse events.
| Aspect | Clinical Findings |
|---|---|
| Primary Toxicity | Reversible neuromuscular junction dysfunction; induces a myasthenic-like syndrome [1] [2]. |
| Typical Onset | 3 to 112 days after initiation; in 50% of cases, within 15 days [1] [3]. |
| Clinical Presentation | Facial weakness, neck weakness, proximal limb weakness (greater than distal). No diplopia or dysphagia reported [1] [4]. |
| Key Electrophysiological Findings | Abnormal decremental response on Repetitive Nerve Stimulation (RNS); increased jitter and blocking on Single-Fiber EMG (SFEMG); short-duration motor unit potentials on needle EMG [1] [2]. |
| Recommended Management | Discontinuation or dose reduction of this compound. Weakness and electrophysiological abnormalities are reversible upon intervention [1] [4]. |
The suspected mechanism is a direct, postsynaptic toxic effect on the neuromuscular junction. Evidence suggests this compound may reversibly inhibit the muscle-type nicotinic acetylcholine receptor or a molecule on the postsynaptic acetylcholine receptor complex, such as Muscle-Specific Kinase (MuSK) [1]. This is a direct toxic effect rather than an immune-mediated process, which explains the rapid onset and reversibility [1].
For researchers characterizing this toxicity in preclinical or clinical settings, the following electrophysiological protocols are critical. The workflow for diagnosis is based on the methodologies used in the clinical studies [1].
1. Repetitive Nerve Stimulation (RNS)
2. Single-Fiber Electromyography (SFEMG)
The management of this compound-induced NMJ toxicity is primarily centered on dose modification.
Q1: Is the muscle weakness caused by this compound immune-mediated like classic myasthenia gravis? A: No. The evidence suggests it is a direct, reversible toxic effect on the postsynaptic NMJ. Patients were consistently negative for acetylcholine receptor, MuSK, and voltage-gated calcium channel antibodies, and the rapid onset and resolution point away from an immune-mediated pathway [1] [5].
Q2: Can this toxicity be predicted or screened for preventively? A: There is no established predictive biomarker. For subjects on this compound in a clinical trial setting, proactively monitoring for symptoms like facial, neck, and proximal limb weakness is crucial. Implementing baseline and periodic RNS studies in high-risk subjects could allow for early detection before severe weakness manifests.
Q3: Are there any drug interactions that could worsen this toxicity? A: While the primary studies did not find a direct interaction with bevacizumab, it is theoretically possible that other drugs known to affect the NMJ (e.g., certain antibiotics, magnesium) could potentiate the weakness. A thorough review of concomitant medication is advised if symptoms appear [6].
The table below summarizes the known effects of this compound on key ATP-Binding Cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer therapy.
| Transporter | Interaction & Effect of this compound | Key Supporting Experimental Findings |
|---|---|---|
| BCRP (ABCG2) | Reverses BCRP-mediated MDR [1]. | Sensitized BCRP-overexpressing cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan). Inhibited BCRP efflux function, increasing intracellular drug accumulation [1]. |
| MRP7 (ABCC10) | Reverses MRP7-mediated MDR [2] [3]. | Sensitized MRP7-transfected cells to paclitaxel and vincristine. Increased intracellular accumulation and inhibited efflux of [³H]-paclitaxel without altering MRP7 protein expression [2] [3]. |
| P-glycoprotein (P-gp/ABCB1) | Data is limited and not its primary target. | One study tested this compound against P-gp and found it had less or no significant reversal effect [1]. Its role as a P-gp substrate or inhibitor is not well-established. |
The interactions summarized above are supported by standard in vitro methodologies. The following workflow outlines the key experiments used to determine this compound's effect on ABC transporters.
Key Experimental Details:
What is the primary mechanism by which this compound reverses multidrug resistance? The evidence indicates that this compound acts as a direct efflux inhibitor. It binds to and inhibits the transport function of proteins like BCRP and MRP7, preventing them from pumping chemotherapeutic drugs out of cancer cells. This does not involve down-regulating the protein expression of these transporters [2] [3] [1].
Is this compound a substrate of P-glycoprotein (P-gp)? The available search results do not provide data to confirm whether this compound is itself a substrate transported by P-gp. The primary research has focused on its role as an inhibitor of other transporters.
What is the clinical significance of these findings? These in vitro findings suggest that this compound could be used in combination chemotherapy to overcome resistance in cancers where BCRP or MRP7 overexpression is a known mechanism of resistance. This could potentially restore the efficacy of standard chemotherapeutic agents [2] [1].
The table below summarizes the key quantitative data for this compound's metabolic stability from a validated LC-MS/MS study in Human Liver Microsomes (HLM) [1] [2].
| Parameter | Value |
|---|---|
| Intrinsic Clearance (CLint) | 22.03 µL/min/mg |
| In Vitro Half-Life (t1/2) | 29.0 min |
| Extraction Ratio | Moderate |
| Implied Bioavailability | Good (based on moderate extraction) |
| Linear Range (LC-MS/MS) | 5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 3.8 ng/mL |
The following table outlines common strategies to enhance the metabolic stability of lead compounds like this compound, which involve identifying and modifying its structural weak points [3].
| Strategy | Description | Application Example |
|---|---|---|
| Identify Metabolic Soft Spots | Determine major sites of metabolism. For this compound, in silico prediction suggested hepatic metabolism liability [2]. | Use in silico tools (e.g., StarDrop's WhichP450 module) and in vitro metabolite profiling to find labile sites. |
| Block Soft Spots | Replace a labile group with a metabolically stable bioisostere (e.g., replacing a benzylic methyl with fluorine or chlorine) [3]. | In other projects, replacing a ketone with an oxime group increased metabolic stability 3-fold [3]. |
| Utilize Deuterium Replacement | Replace hydrogen atoms with deuterium at metabolic sites to create a stronger C-D bond, potentially slowing the metabolic rate [3]. | This is a lead optimization strategy to fine-tune a molecule after the pharmacophore is established. |
| Employ Prodrug Approaches | Design a biologically inactive derivative that converts to the active drug in the body, potentially circumventing delivery or stability issues [3]. | Can be used to improve solubility or absorption, protecting the drug from rapid initial metabolism. |
This is a generalized protocol for conducting an in vitro metabolic stability assay using liver microsomes, which can be adapted for evaluating this compound or its analogs [2] [4] [3].
Title: Metabolic Stability Assay Workflow
Step 3: Sampling & Reaction Stop [4]
Step 4: Analysis & Data Processing [2] [4]
Q1: What does a "moderate extraction ratio" imply for this compound's in vivo performance? A moderate extraction ratio, derived from the measured CLint and t1/2, suggests that this compound is not subject to extremely rapid first-pass metabolism in the liver. This is a positive indicator for good oral bioavailability, meaning a significant portion of an orally administered dose is expected to reach the systemic circulation [2].
Q2: Our lab has developed a new analog of this compound. How can we quickly prioritize several candidates for metabolic stability? You can use a tiered approach:
Q3: The LC-MS/MS signal for our this compound analog is low and noisy. What could be the issue?
Resistance to FLT3 inhibitors like Tandutinib is broadly categorized as shown in the table below.
| Mechanism Category | Specific Type | Description | Relevant to this compound Type (Type I) |
|---|---|---|---|
| On-Target Resistance | Gatekeeper Mutation (F691L) | Alters the ATP-binding pocket, creating a steric hindrance that reduces drug binding. Confers resistance to both Type I and Type II inhibitors [1] [2] [3]. | Yes |
| Activation Loop Mutations (e.g., D835, Y842) | Stabilizes the active conformation of FLT3, reducing the efficacy of Type II inhibitors. Typically remain sensitive to Type I inhibitors [1] [2] [3]. | Less Common | |
| Off-Target Resistance | Bypass Signaling Activation | Activation of alternative survival pathways (e.g., via mutations in NRAS, KRAS, or upregulation of AXL, FGF2/FGFR1) renders FLT3 inhibition ineffective [1] [4] [3]. | Yes |
| Clonal Selection & Evolution | Pre-existing or emergent subclones without FLT3 mutations (e.g., with IDH2 mutations) gain a survival advantage and proliferate under the selective pressure of the inhibitor [4] [3]. | Yes | |
| Microenvironment & Pharmacokinetics | High FLT3 Ligand (FL) Levels | High levels of ligand in the bone marrow can reactivate FLT3 signaling despite the presence of the inhibitor [5] [1]. | Yes |
| CYP3A4 Metabolism & Drug Efflux | Stromal cell expression of CYP3A4 can metabolize certain FLT3 inhibitors. Drug efflux pumps may also reduce intracellular drug concentration [5] [1]. | Potential |
When you encounter resistance in your models, the following experimental workflow is recommended to identify the underlying cause.
Given that this compound is a first-generation, less selective inhibitor, the field is moving toward more potent and targeted strategies [2] [3]. The following table lists some key approaches.
| Strategy | Description | Example Agents/Therapies |
|---|---|---|
| Next-Generation Inhibitors | Development of novel FLT3 inhibitors capable of overcoming common resistance mutations, particularly the F691L gatekeeper change. | FF-10101 (covalent binding), Ningetinib, TP-0903 (multi-kinase profile) [6] [7]. |
| Rational Combination Therapy | Combining FLT3 inhibitors with agents that target parallel or downstream pathways to preempt or overcome bypass signaling. | - With BCL-2 inhibitors (Venetoclax)
This compound has been shown to inhibit several ATP-Binding Cassette (ABC) efflux transporters, which can increase the intracellular concentration and systemic exposure of substrate drugs.
| Transporter Inhibited | Experimental Model | Key Findings on Reversal of Resistance |
|---|
| MRP7/ABCC10 [1] [2] | MRP7-transfected HEK293 cells | • Significantly reversed resistance to paclitaxel and vincristine. • Increased intracellular accumulation of [³H]-paclitaxel. • Inhibited the efflux of [³H]-paclitaxel. | | ABCG2/BCRP [3] | ABCG2-overexpressing cell lines (e.g., S1-M1-80) | • Reversed resistance to drugs like mitoxantrone and doxorubicin. • Increased accumulation of fluorescent substrate dyes. • Selectively sensitized cancer stem-like (side population) cells. |
Interestingly, this compound's own pharmacokinetics are affected by efflux transporters, which is crucial context for understanding drug-drug interactions.
| Transporter | Experimental Model | Key Findings on this compound's Disposition |
|---|
| P-gp & BCRP [4] | • Caco-2 cells • Knock-out mice ( Mdr1a/b⁻/⁻, Bcrp1⁻/⁻) | • Identified as a substrate for both P-gp and BCRP. • Co-administering P-gp/BCRP inhibitor GF120918 in rats increased this compound's oral AUC ~7-fold. • Brain exposure increased 13-fold in Mdr1a/b⁻/⁻/Bcrp1⁻/⁻ mice. |
This dual role is summarized in the pathway below:
Here are detailed methodologies for key experiments demonstrating this compound's ability to reverse Multidrug Resistance (MDR).
This protocol is used to determine if this compound can sensitize resistant cancer cells to chemotherapeutic drugs [1] [2].
Key Materials & Analysis [1] [2]:
This radiolabeled assay directly measures if this compound blocks the transporter's efflux function [1].
Q1: What is the primary mechanism by which this compound reverses MDR? A1: this compound directly inhibits the drug efflux function of transporters like MRP7 and ABCG2/BCRP. It does not significantly affect the protein expression level of these transporters but acts by blocking their ability to pump chemotherapeutic drugs out of the cancer cells [1] [3].
Q2: Could this compound's own status as a transporter substrate complicate experiments? A2: Yes. Because this compound is itself a substrate for P-gp and BCRP [4], its cellular concentration can be influenced by these transporters' activity. This should be considered when interpreting accumulation data and could explain why higher systemic exposure is observed when it's co-administered with a potent inhibitor like GF120918.
Q3: What are the clinical implications of these findings? A3: The research suggests that this compound could be used in combination chemotherapy to overcome MDR in cancers that overexpress transporters like MRP7 or ABCG2/BCRP [1] [3]. Furthermore, co-administering this compound with a potent P-gp/BCRP inhibitor could significantly enhance this compound's own oral absorption and brain penetration [4].
FAQ 1: Is tandutinib a substrate for efflux transporters at the Blood-Brain Barrier (BBB)? Yes, this compound is a confirmed substrate for both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters work together to actively limit its penetration into the brain [1].
FAQ 2: What is the experimental evidence for this?
Studies in genetically modified knockout mice provide direct evidence. The brain-to-plasma exposure ratio (B/P) of this compound was found to be 2- to 3-fold higher in Mdr1a/b(-/-) mice (lacking P-gp) and 13-fold higher in Mdr1a/b(-/-)/Bcrp1(-/-) mice (lacking both P-gp and Bcrp) compared to wild-type mice [1]. This demonstrates that both transporters significantly restrict brain access, with their combined effect being particularly potent.
FAQ 3: What strategies can enhance this compound delivery to the brain? The primary strategy is the co-administration of potent, dual P-gp and BCRP inhibitors. Using inhibitors like elacridar (GF120918) or tariquidar can block these transporters, reducing this compound efflux and increasing its concentration in the brain [1] [2] [3].
The following table summarizes key quantitative findings from rodent studies on how P-gp and BCRP affect this compound's brain penetration.
| Animal Model / Experimental Condition | Change in Brain-to-Plasma Ratio (B/P) vs. Wild-Type | Key Findings |
|---|---|---|
Bcrp1(-/-) mice (BCRP knockout) |
Moderate increase | Confirms BCRP's role in limiting brain penetration [1]. |
Mdr1a/b(-/-) mice (P-gp knockout) |
2- to 3-fold increase | Suggests P-gp is a more effective barrier than BCRP for this compound [1]. |
Mdr1a/b(-/-)/Bcrp1(-/-) mice (Dual P-gp/BCRP knockout) |
13-fold increase | Dramatic synergy, confirming P-gp and BCRP work as a cooperative team to restrict brain access [1]. |
| Wild-type rats + GF120918 (elacridar)* | ~7-fold increase in plasma AUC | Shows that pharmacological inhibition can significantly increase systemic exposure and, by extension, potential brain delivery [1]. |
*Note: GF120918 (elacridar) is a dual P-gp/BCRP inhibitor. The data shown is for plasma AUC, which is directly related to the potential for increased brain penetration upon transporter inhibition [1].
This guide outlines a standard in vitro assay to identify transporter substrates.
This protocol describes a rodent study design to evaluate the effect of transporter inhibitors on this compound's brain penetration.
P-gp and BCRP are co-localized at the luminal membrane of brain endothelial cells. They function as a "cooperative team of gatekeepers" [3]. Their substrate specificities overlap, allowing them to work together to extrude a wide range of molecules, including many tyrosine kinase inhibitors like this compound and erlotinib [4] [1]. When one transporter is absent or inhibited, the other can partially compensate. This is why the most dramatic increase in brain penetration is observed only when both transporters are inhibited or genetically knocked out [1] [3]. The following diagram illustrates this synergistic relationship and the experimental strategy to overcome it.
Problem: Low or variable brain concentration of this compound in wild-type animals.
Problem: Inhibitor does not significantly increase brain penetration.
Problem: High variability in LC-MS/MS measurements from brain homogenate.
The table below summarizes key design and patient selection criteria from a published Phase 1 clinical trial of this compound [1].
| Trial Aspect | Details |
|---|---|
| Patient Population | 40 patients with either AML or high-risk myelodysplastic syndrome (MDS) [1] |
| FLT3-ITD Mutation | 8 patients had FLT3-ITD mutations; 5 were evaluable for anti-leukemic effect [1] |
| Key Biomarker | FLT3-ITD mutation was a key marker for patient selection and response assessment [1] |
| Recommended Dose | 525 mg twice daily, established as the Maximum Tolerated Dose (MTD) [1] |
| Primary DLT | Reversible generalized muscular weakness and/or fatigue [1] |
| Reported Activity | 2 of the 5 evaluable FLT3-ITD mutant patients showed anti-leukemic activity [1] |
This compound is a first-generation, multi-targeted inhibitor that blocks FLT3, platelet-derived growth factor receptor (PDGFR), and KIT [1] [2]. It is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations [3].
Accurate detection and quantification of the FLT3-ITD mutation are critical for selecting patients likely to respond to this compound and other FLT3 inhibitors. The following protocol is adapted from contemporary research [4].
1. Sample Collection and Processing
2. FLT3-ITD Detection via Fragment Analysis This is the standard methodology recommended by guidelines [4] [3].
3. Quantification: Allelic Ratio (AR) Calculation
This experimental workflow for FLT3-ITD detection and analysis can be visualized as follows:
Q1: Why is FLT3-ITD an important biomarker in AML? A1: The FLT3-ITD mutation is one of the most common mutations in AML and is a marker of poor prognosis, associated with higher relapse rates and inferior overall survival [2] [3]. It drives constitutive activation of the FLT3 receptor, leading to uncontrolled proliferation and survival of leukemic blasts, making it a prime therapeutic target [6] [7].
Q2: What is the clinical relevance of the FLT3-ITD allelic ratio (AR)? A2: The AR is not just prognostic; emerging evidence suggests it is also predictive. Studies show that AML samples with a high FLT3-ITD AR are more sensitive to FLT3 inhibitors ex vivo than those with a low AR [5]. This indicates that patients with a high mutational burden are more likely to respond to targeted therapies like this compound.
Q3: Can FLT3-ITD be used for monitoring treatment response and minimal residual disease (MRD)? A3: Yes, this is an area of active research. While historically controversial, recent studies demonstrate that testing for FLT3-ITD in cDNA samples is more sensitive than DNA analysis and can detect MRD long before clinical or morphological relapse, especially after transplant or during FLT3 inhibitor therapy [4]. A reduction in FLT3-ITD expression in cDNA after the first cycle of a FLT3 inhibitor was associated with effective treatment [4].
Preclinical studies demonstrate that tandutinib works synergistically with standard "7+3" induction chemotherapy.
Table 1: Summary of Preclinical Synergy Findings
| Aspect | Finding | Experimental Models | Citation |
|---|---|---|---|
| Synergy | Strong synergistic anti-proliferative and pro-apoptotic effects | BaF3(FLT3-ITD), MV4-11, MOLM-14 cell lines; primary FLT3-ITD+ AML blasts | [1] [2] |
| Combination Indices (CI) | CI << 1 (indicating synergy) with cytarabine (Cy), daunorubicin (Dn), and Cy+Dn combination | All FLT3-ITD+ cell lines tested | [1] |
| Sequencing | Sequence-independent synergy (unlike lestaurtinib). Effective when given before, after, or simultaneously with chemotherapy. | Two sequencing regimens tested: this compound→Chemo and Chemo→this compound | [1] [2] [3] |
| Therapeutic Potential | May allow for dose reduction of standard chemotherapy without loss of anti-leukemic activity, potentially reducing side effects. | Inference from synergy data | [1] [2] |
This protocol is adapted from the pivotal study by Schittenhelm et al., which established the synergy between this compound and chemotherapy [1].
1. Cell Line Models
2. Drug Preparation & Dosing
3. Combination Treatment & Sequencing
4. Assay Methods for Synergy Quantification
The following diagram illustrates the key signaling pathway targeted by this compound and the logical workflow for the combination experiment.
Q1: How does this compound's sequence independence with chemotherapy compare to other FLT3 inhibitors? A1: this compound's sequence independence is a distinctive feature. The FLT3 inhibitor lestaurtinib (CEP-701) has been shown to be antagonistic when given before chemotherapy but synergistic when given after [1] [4]. This contrast suggests this compound's mechanism of interaction with cytotoxic agents may be different and could offer more flexibility in clinical scheduling.
Q2: What is the proposed mechanism for the observed synergy? A2: While the exact mechanism is an area of ongoing research, the synergy likely arises from enhanced pro-apoptotic signaling and inhibition of pro-survival pathways. This compound specifically inhibits constitutively active FLT3-ITD signaling (STAT5, PI3K/AKT, MAPK), which leukemic cells depend on for proliferation and survival [5] [6]. Combining this targeted inhibition with the DNA-damaging and cytotoxic effects of cytarabine and daunorubicin leads to a synergistic killing of leukemic blasts.
Q3: In which patient population is this combination most relevant? A3: The combination is most rational for the approximately 20-30% of AML patients with FLT3-ITD mutations, which confer a poor prognosis [2] [5] [6]. The research also highlights this approach as particularly promising for elderly or comorbid patients who poorly tolerate the full toxicities of standard chemotherapy, as adding this compound may allow for effective dose reduction of the cytotoxic drugs [1] [2].
Q4: Has this combination been evaluated in clinical trials? A4: Yes, based on the strong preclinical rationale, a phase I/II clinical trial was initiated to evaluate the combination of this compound with standard induction chemotherapy in patients with newly diagnosed AML [1]. You should search clinical trial registries (e.g., ClinicalTrials.gov) for the current status and results of this and any subsequent studies.
The table below summarizes the key clinical findings from studies where reversible muscle weakness was identified as the primary dose-limiting toxicity of tandutinib.
| Clinical Context | Dose Level | Time to Onset | Key Clinical Features | Reversibility |
|---|---|---|---|---|
| Phase I Trial in AML/MDS [1] [2] | 525 mg and 700 mg twice daily (MTD: 525 mg) | Not specified (DLT) | Generalized muscular weakness and fatigue [1] [2] | Rapidly reversible (within 24–72 hours of discontinuation) [2] |
| Phase II Trial in Glioblastoma (with Bevacizumab) [3] [4] | 500 mg twice daily | 3 to 112 days (in some patients, <15 days) [3] | Facial weakness, neck weakness, proximal > distal limb weakness; No diplopia or dysphagia [3] | Clinical and electrophysiological abnormalities improved with dose reduction or termination [3] |
Electrophysiological studies performed on patients who developed weakness strongly indicate that this compound's toxicity targets the postsynaptic membrane of the neuromuscular junction [3] [5].
The following diagram illustrates the proposed mechanism of toxicity at the neuromuscular junction.
For scientists investigating this toxicity, here are the core experimental methodologies and key considerations.
In Vivo Functional Assessment (General Observation)
Electrophysiological Evaluation (RNS & SFEMG)
The table below summarizes the core characteristics and inhibitory potency (IC₅₀) of these three inhibitors against FLT3 and other key kinase targets.
| Inhibitor | Chemical Class | Type of Inhibitor | Primary Targets (besides FLT3) | FLT3-ITD IC₅₀ (nM) | FLT3-TKD (D835) IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
|---|---|---|---|---|---|---|---|
| Tandutinib (MLN518) | Quinazoline [1] [2] | Type II [2] | PDGFR, c-Kit [3] [4] | 220 - 550 [3] [4] | >10,000 [3] | 170 [4] | 200 [4] |
| Midostaurin (PKC412) | Staurosporine [5] | Type I [2] | PKC, c-Kit, PDGFR, VEGFR [3] [5] | 9.3 [3] | 10 [3] | Information Missing | Information Missing |
| Lestaurtinib (CEP-701) | Indolocarbazole [3] | Type I [2] | JAK2, TrkA, TrkB, TrkC [3] | 8.6 [3] | 9.8 [3] | Information Missing | Information Missing |
Key Takeaways from the Data:
The quantitative data in the table is primarily derived from cell-based kinase autophosphorylation assays.
1. Cell-Based Receptor Autophosphorylation Assay (for this compound) [4] This methodology is commonly used to evaluate the functional inhibition of receptor tyrosine kinases in a cellular context.
2. Cellular Proliferation and Apoptosis Assays Beyond kinase inhibition, the cytotoxic effects on FLT3-dependent leukemia cell lines are critical.
When evaluating data for your own research, consider these factors:
| Feature | Description |
|---|
| Primary Targets | • FMS-like tyrosine kinase 3 (FLT3) [1] [2] [3] • Platelet-derived growth factor receptor (PDGFR) [1] [2] • Proto-oncogene protein c-kit (c-KIT) [1] [2] | | Chemical Class | Quinazoline-based small molecule [2] | | Inhibitor Generation | First-generation FLT3 inhibitor [3] | | Key Characteristic | Lower specificity & weaker inhibitory activity against FLT3 compared to second-generation inhibitors [3] |
FLT3 inhibitors are categorized by their target selectivity, which informs their clinical use and potential side effects.
| Inhibitor | Generation | Key Characteristics | Example Clinical Status |
|---|---|---|---|
| This compound | First-generation [3] | Multi-kinase inhibitor; lower specificity for FLT3 [3] | Development discontinued (e.g., for glioblastoma) [2] |
| Midostaurin | First-generation [3] | Multi-kinase inhibitor; approved for use with chemotherapy in FLT3-mutated AML [3] | Approved |
| Gilteritinib | Second-generation [3] | Improved selectivity for FLT3; approved for relapsed/refractory FLT3-mutated AML [3] | Approved |
| Quizartinib | Second-generation [3] | Improved selectivity for FLT3 [3] | Approved |
Beyond its intended kinase targets, this compound has been shown to interact with key drug transporters, a property that can significantly influence the efficacy and disposition of co-administered chemotherapeutics.
The following diagram outlines the core experimental workflow used to establish this compound's interaction with the MRP7 transporter [5]:
Key Experimental Steps [5]:
The core finding from early clinical trials is that this compound demonstrated antileukemic activity exclusively in patients with FLT3-ITD mutated AML, with no such activity observed in patients with wild-type FLT3 [1] [2] [3].
The table below summarizes the key efficacy data from a Phase 1 trial:
| Patient Population | Number of Evaluable Patients | Reported Antileukemic Activity |
|---|---|---|
| FLT3-ITD Mutated AML | 5 | 2 patients showed evidence of antileukemic activity, with decreases in both peripheral blood and bone marrow blasts [1] [2]. |
| Wild-Type FLT3 AML | Not explicitly stated | No objective complete or partial remissions were reported in the study. Antileukemic activity was only noted in the FLT3-ITD mutated subgroup [1] [2]. |
The data above was generated through the following methodologies:
The following diagram illustrates the mechanism of FLT3-ITD driven leukemia and how this compound acts, which explains its selective activity.
The search indicates that this compound was an important first-generation FLT3 inhibitor but its clinical development in AML appears limited compared to newer agents.
| Trial Description | Patient Population | Key Efficacy Results | Key Safety Findings | Conclusion & Reference |
|---|---|---|---|---|
| Monotherapy | Recurrent Glioblastoma (n=30 in Phase II) | PFS6: 13% (Trial stopped at interim analysis for lack of efficacy) [1] | Not specified in detail; Maximum Tolerated Dose (MTD) was 600 mg twice daily [1] | Lack of efficacy in unselected patient population [1] |
| Combination with Bevacizumab | Recurrent, Bevacizumab-naive Glioblastoma (n=41) | PFS6: 23% Median PFS: 4.1 months Median OS: 11 months [2] | Common Grade ≥3 Toxicities: Hypertension (17.1%), muscle weakness (17.1%), lymphopenia (14.6%), hypophosphatemia (9.8%) [2] | Efficacy similar to bevacizumab monotherapy but with greater toxicity [2] |
For your team's reference, here are the methodologies used in the trials and related preclinical research.
Clinical Trial Protocol (Monotherapy & Combination) [1] [2]
Preclinical Mechanistic Study (In Vitro) [3]
This compound is an oral inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR-β, FLT3, and c-Kit [1] [4] [5]. In glioblastoma, the rationale was to disrupt tumor growth and angiogenesis by inhibiting PDGFR signaling, which is expressed on endothelial cells in glioblastoma [1]. Preclinical studies in other cancers showed that this compound inhibits the Akt/mTOR signaling pathway, leading to reduced proliferation and increased apoptosis [3].
The diagram below illustrates the key signaling pathways targeted by this compound and the consequential cellular effects.
This compound's Mechanism of Action and Cellular Effects
The clinical data suggests several considerations for future drug development:
| Parameter | Value / Range | Context / Dose |
|---|---|---|
| Steady-State Plasma Concentration | 1000 - 3000 ng/mL | Achieved at the Maximum Tolerated Dose (MTD) of 525 mg twice daily [1] [2]. |
| Time to Steady-State | > 1 week | Plasma concentrations required over one week of continuous twice-daily dosing to reach steady-state due to slow elimination [1] [2]. |
| Analytical Method for Quantification | LC-MS/MS | Method used for precise measurement of this compound concentration in biological matrices like plasma [3]. |
| Reported Metabolic Stability (in vitro)| - Half-life (t₁/₂): 29.0 minutes
The foundational data on this compound's plasma concentrations come from a phase I dose-escalation trial involving 40 patients with Acute Myelogenous Leukemia (AML) or high-risk myelodysplastic syndrome (MDS) [1] [2].
For your reference, here is a summary of the core experimental workflow used to determine this compound metabolic stability and concentrations, which underpins the understanding of its pharmacokinetic profile.
The corresponding steps are:
This compound (MLN518) is an oral, small-molecule inhibitor that primarily targets several type III receptor tyrosine kinases. The table below summarizes its key characteristics based on the search results [1] [2].
| Attribute | Description |
|---|---|
| Primary Targets | FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT [1] [2]. |
| Primary Indications (Under Investigation) | Acute Myelogenous Leukemia (AML), high-risk Myelodysplastic Syndrome (MDS), Glioblastoma [1] [2]. |
| Key Finding in AML/MDS Phase I Trial | Evidence of antileukemic activity in 2 out of 5 evaluable patients with FLT3-ITD mutations; dose-limiting toxicity was reversible generalized muscle weakness [2]. |
| Key Finding in Glioblastoma Trial | Used in combination with bevacizumab; a notable side effect was muscle weakness, with some patients showing a decremental response on repetitive nerve stimulation, suggesting neuromuscular junction toxicity [1]. |
While the search results do not directly document this compound's effect on vasculature, they explain the key concepts of vascular normalization and the role of its targets.
The following diagram illustrates the primary known signaling pathway of this compound and the general workflow for evaluating its effects, based on the information gathered.
To support the data in the table, here is a summary of key experimental findings and the methodologies used to obtain them.
| Experimental Aspect | Details from Literature |
|---|---|
| Cellular Proliferation Assay | HCT116, HT-29, and SW480 colon cancer cells were treated with Tandutinib (0-50 µM). Cell proliferation was analyzed using a hexosaminidase assay, showing significant inhibition [1]. |
| Colony Formation Assay | Cells were treated with this compound (25 µM) for 48 hours, then grown in drug-free medium for 10 days. Colonies were fixed, stained with Crystal Violet, and counted, demonstrating reduced colony formation ability [1]. |
| Apoptosis Analysis | Caspase 3/7 activity was measured using the Apo-one Homogeneous Caspase-3/7 Assay kit. This compound treatment increased caspase activity and the Bax/Bcl2 ratio, indicating apoptosis induction [1]. |
| Western Blot Analysis | Used to detect phosphorylation levels of c-Kit, Akt, mTOR, and p70S6K in cell lines and xenograft tissues, confirming pathway inhibition [1] [2]. |
| In Vivo Xenograft Model | Intraperitoneal administration of this compound significantly suppressed colon cancer tumor growth in mice. Tumor tissues showed reduced CD31 (angiogenesis marker), COX-2, and VEGF [1]. |
This compound acts as a competitive ATP-binding site inhibitor, suppressing the kinase activity of FLT3, c-KIT, and PDGFR [2]. This inhibition blocks crucial downstream pro-survival and proliferation pathways, primarily the PI3K/Akt/mTOR and MAPK signaling cascades [1] [3]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
This compound is one of several FLT3 inhibitors developed. Its profile differs from other agents in terms of selectivity and binding.
| Inhibitor | Primary Targets | Type | Key Clinical Note |
|---|---|---|---|
| This compound | FLT3, PDGFR, c-KIT [4] [2] | Type II [5] | Development in AML discontinued [6]. |
| Midostaurin (PKC412) | FLT3, c-KIT, PDGFR, VEGFR, PKC [4] [3] | Type I [5] | FDA-approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4]. |
| Gilteritinib | FLT3, AXL, ALK [5] | Type I [5] | FDA-approved as monotherapy for relapsed/refractory FLT3-mutated AML [6]. |
| Quizartinib | FLT3, c-KIT [5] | Type II [5] | A next-generation, highly potent and selective FLT3 inhibitor [3]. |
A Phase I clinical trial helped establish the initial safety and tolerability profile of this compound [2].
For researchers and drug development professionals, the following points are worth noting: